molecular formula C8H10N2O3 B13528784 (5-Methoxy-2-nitrophenyl)methanamine CAS No. 67567-42-4

(5-Methoxy-2-nitrophenyl)methanamine

Cat. No.: B13528784
CAS No.: 67567-42-4
M. Wt: 182.18 g/mol
InChI Key: DZJKVKCPWQBJSU-UHFFFAOYSA-N
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Description

(5-Methoxy-2-nitrophenyl)methanamine is a nitroaromatic compound featuring a methoxy group at the 5-position and a nitro group at the 2-position of the benzene ring, with a methanamine (-CH2NH2) substituent. Key analogs include nitro-substituted phenylmethanamines (e.g., (2-methyl-5-nitrophenyl)methanamine ), nitrofuran-based methanamines (e.g., (5-nitrofuran-2-yl)methanamine ), and methoxy-substituted heterocyclic amines (e.g., (5-methoxythiophen-2-yl)methanamine ). These compounds are frequently explored as enzyme inhibitors, antiparasitic agents, or intermediates in drug synthesis.

Properties

CAS No.

67567-42-4

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

(5-methoxy-2-nitrophenyl)methanamine

InChI

InChI=1S/C8H10N2O3/c1-13-7-2-3-8(10(11)12)6(4-7)5-9/h2-4H,5,9H2,1H3

InChI Key

DZJKVKCPWQBJSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])CN

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation

  • Catalyst: Palladium on carbon (Pd/C)
  • Conditions: Hydrogen atmosphere (H₂), mild temperature (~25°C), pressure 1-5 atm
  • Outcome: Efficient conversion of nitro to amine with high purity

Chemical Reduction

  • Reagent: Tin(II) chloride (SnCl₂) in hydrochloric acid
  • Conditions: Reflux in aqueous medium
  • Advantages: Cost-effective, suitable for large-scale synthesis

Data & Notes:

Parameter Details
Typical Yield 80-95%
Purity Confirmed via NMR and IR spectroscopy
Reaction Time 2-6 hours depending on conditions

Research Reference:

  • Similar aromatic nitro reductions are well-documented in organic synthesis literature, with specific protocols optimized for selective reduction to aromatic amines (Source).

Alternative Synthetic Routes

a. Nitration of 5-Methoxy-2-methylphenyl derivatives:

  • Nitration of methyl-substituted methoxybenzenes can yield nitro derivatives, which can then be transformed into the amine via reduction.

b. Multi-step Functional Group Interconversions:

  • Synthesis of the amine from precursors such as 2-nitro-5-methoxybenzaldehyde or 2-nitro-5-methoxybenzoic acid through reductive amination processes.

Summary of Key Parameters

Step Reagents Conditions Yield Notes
Reduction of nitrobenzoic acid Borane-THF Reflux at 0°C to reflux 97% High efficiency, selective
Conversion to amine Catalytic hydrogenation or SnCl₂ Mild conditions 80-95% Widely used, scalable

Additional Considerations

  • Purification: Crystallization or column chromatography is typically employed to purify intermediates.
  • Safety: Handling of borane and nitration reactions requires appropriate safety protocols due to their reactive nature.
  • Environmental Impact: Use of greener solvents (e.g., ethanol) and catalytic processes is recommended for sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-2-nitrophenyl)methanamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium on carbon.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Reduction: (5-Methoxy-2-aminophenyl)methanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 5-Methoxy-2-nitrobenzaldehyde or 5-Methoxy-2-nitrobenzoic acid.

Scientific Research Applications

(5-Methoxy-2-nitrophenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Methoxy-2-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The substituents on the aromatic or heterocyclic ring significantly influence activity, solubility, and target selectivity. Below is a comparative analysis of key analogs:

Compound Structure Substituents Key Features
(5-Methoxy-2-nitrophenyl)methanamine Benzene ring with -OCH3 (5), -NO2 (2) Methoxy, nitro, methanamine Polar nitro group enhances electrophilicity; methoxy improves solubility
(2-Methyl-5-nitrophenyl)methanamine Benzene ring with -CH3 (2), -NO2 (5) Methyl, nitro, methanamine Methyl group increases lipophilicity (clogP: ~2.5 estimated)
(5-Nitrofuran-2-yl)methanamine Nitrofuran ring with -NO2 (5) Nitrofuran, methanamine Nitro group critical for antiparasitic activity via redox activation
(5-Methoxythiophen-2-yl)methanamine Thiophene ring with -OCH3 (5) Methoxythiophene, methanamine Thiophene enhances π-stacking; methoxy balances solubility
(2,4,6-Trimethoxyphenyl)methanamine Benzene ring with -OCH3 (2,4,6) Trimethoxy, methanamine High solubility due to multiple methoxy groups; low clogP (~1.8)
Enzyme Inhibition
  • (5-Phenylfuran-2-yl)methanamine derivatives : Derivatives with urea linkers (e.g., compound 21 ) showed potent SIRT2 inhibition (33% inhibition at 10 μM) due to optimal clogP (~5.14) and hydrogen-bonding capacity .
Antiparasitic Activity
  • (5-Nitrofuran-2-yl)methanamine: Exhibits anti-Trypanosoma cruzi activity (EC50 < 10 μM) via nitro group reduction, generating cytotoxic radicals .

Physicochemical Properties

Compound Molecular Formula Molecular Weight clogP clogS Key Properties
This compound C8H10N2O3 182.18 ~1.2 ~-2.5 Moderate solubility; polar nitro group
(2-Methyl-5-nitrophenyl)methanamine C8H10N2O2 166.18 ~2.5 ~-3.0 Higher lipophilicity; lower solubility
(5-Nitrofuran-2-yl)methanamine C5H6N2O3 142.11 ~0.8 ~-1.8 High solubility; redox-active
(2,4,6-Trimethoxyphenyl)methanamine C10H15NO3 197.23 ~1.8 ~-1.2 Excellent solubility; low toxicity

Structure-Activity Relationships (SAR)

Nitro Group Position :

  • In nitrofuran derivatives, the 5-nitro position is essential for antiparasitic activity .
  • In phenylmethanamines, nitro at the 2-position (ortho to methanamine) may sterically hinder target binding compared to para substitution .

Linker and Substituent Effects :

  • Urea linkers in (5-phenylfuran-2-yl)methanamine derivatives enhance SIRT2 inhibition by enabling hydrogen bonding .
  • Methoxy groups improve aqueous solubility but may reduce membrane permeability in nitroaromatics .

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